molecular formula C14H12F2N4O B2959549 (3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone CAS No. 2320663-83-8

(3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2959549
CAS No.: 2320663-83-8
M. Wt: 290.274
InChI Key: VKZAGPSUVRHAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,4-Difluorophenyl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H12F2N4O and its molecular weight is 290.274. The purity is usually 95%.
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Mechanism of Action

The pharmacokinetics of a compound generally involves its absorption, distribution, metabolism, and excretion (ADME). These properties can greatly affect a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The molecular and cellular effects of a compound’s action can vary widely depending on the specific compound and its mechanism of action. For example, some compounds might inhibit the activity of certain enzymes, leading to changes in cellular metabolism .

Environmental factors such as pH, temperature, and the presence of other compounds can influence a compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective under specific pH conditions .

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N4O/c15-11-2-1-9(5-12(11)16)14(21)20-7-10(8-20)19-13-6-17-3-4-18-13/h1-6,10H,7-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZAGPSUVRHAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.